Doxapram hydrochloride
Übersicht
Beschreibung
Doxapram hydrochloride is an analeptic drug known to stimulate respiration through both peripheral and central chemoreceptors. It is particularly used to counteract the respiratory depression that can occur with the use of inhalation anesthetics, such as during general anesthesia with a volatile agent . Doxapram hydrochloride has been shown to be effective in increasing ventilation in patients with primary alveolar hypoventilation (PAH) syndrome, with a rapid increase in ventilation upon administration . It has also been used as an alternative to intubation in chronic obstructive pulmonary disease (COPD) patients with hypercapnia, potentially reducing morbidity and hospitalization costs .
Synthesis Analysis
The synthesis of doxapram hydrochloride has not been detailed in the provided papers. However, its chemical name, 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone hydrochloride hydrate, suggests a complex synthetic route involving the formation of a pyrrolidinone core with subsequent addition of phenyl and morpholinoethyl groups .
Molecular Structure Analysis
Doxapram hydrochloride's molecular structure includes a pyrrolidinone ring, which is likely crucial for its biological activity. The presence of diphenyl groups and a morpholinoethyl side chain may contribute to its ability to cross the blood-brain barrier and exert central stimulatory effects on respiratory centers .
Chemical Reactions Analysis
The chemical reactions involving doxapram hydrochloride are not explicitly discussed in the provided papers. However, its pharmacological effects suggest that it interacts with chemoreceptors and possibly other targets within the central nervous system to exert its respiratory stimulant effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of doxapram hydrochloride, such as solubility, stability, and pharmacokinetics, are not directly addressed in the provided papers. However, its administration and observed rapid onset of action imply that it has suitable solubility and stability for intravenous use . Toxicological studies indicate that doxapram hydrochloride has a relatively narrow therapeutic index, with the intravenous LD50 in various species being approximately 75 mg/kg .
Relevant Case Studies
Several case studies highlight the clinical applications of doxapram hydrochloride. In patients undergoing surgery with spontaneous ventilation via a laryngeal mask airway, doxapram hydrochloride was investigated for its potential to improve respiratory function during anesthesia but did not show significant improvement . In patients with PAH, doxapram hydrochloride evoked a rapid ventilatory increase, which was more marked in the presence of hypoxia, suggesting the carotid bodies as a site of action . Additionally, doxapram hydrochloride injection has been used to treat and stabilize COPD patients with hypercapnia, offering an alternative to intubation .
Wissenschaftliche Forschungsanwendungen
Treatment of Acute Respiratory Insufficiency : Doxapram hydrochloride is used to treat acute respiratory failure caused by anesthetic administration, drug overdose, and chronic obstructive pulmonary disease (COPD). It is particularly effective in conditions like obesity-hypoventilation syndrome where conventional therapy is insufficient (Houser & Schlueter, 1978).
Action on Respiratory and Chemoreceptors : It acts mainly through direct stimulation of central respiratory centers and produces a mild stimulation of carotid chemoreceptors. It also stimulates peripheral chemoreceptors like the aortic chemoreceptors (Kato & Buckley, 1964).
Alternative to Intubation in COPD : Doxapram hydrochloride injection is used as an alternative to intubation in treating and stabilizing COPD patients with hypercapnia and hypoxia, potentially decreasing morbidity, cost, and hospitalization duration (Hirshberg & Dupper, 1994).
Effect on Cardiopulmonary Functions : It improves cardiac output likely due to increased release of catecholamines and affects both central and peripheral respiratory stimulants, including the medulla, brain, and spinal cord (Doxapram Hydrochloride, 2020).
Potential Adverse Effects : While doxapram itself does not induce arrhythmia, it can aggravate adrenaline-induced arrhythmias, including bidirectional ventricular tachycardia, by affecting myocardial potassium channels (Oikawa et al., 2014).
Use in Neurological and Psychological Studies : Doxapram has been used in studies to model panic attacks for functional imaging, showing different physiological and brain activity responses in panic disorder patients compared to controls (Garakani et al., 2007).
Anesthetic Recovery : It hastens arousal after general anesthesia, significantly shortening mean arousal time without causing complications such as increased blood pressure or pulse rate (Gupta & Dundee, 1973).
Safety in Premature Infants : Low-dose doxapram hydrochloride is safe and effective in treating apnea of prematurity in very-low-birth-weight infants, without causing significant changes in cardiac intervals or leading to arrhythmias (Miyata et al., 2007).
Modification of Cardiovascular Effects : The combination of doxapram with beta-blockers like propranolol modifies its cardiovascular effects, showing an augmentation in blood pressure and an unexpected increase in respiratory rate (Gay et al., 1978).
Potential in Postoperative Care : Doxapram reduces pulmonary complications in patients undergoing extensive abdominal operations, shortening hospital stays (Steele et al., 1982).
Safety And Hazards
Zukünftige Richtungen
Doxapram has been available for over forty years for the treatment of conditions such as acute respiratory failure secondary to chronic obstructive pulmonary disease, post-anesthetic respiratory depression, and apnea of prematurity . Recent basic science studies have made considerable progress in understanding the molecular mechanism of doxapram’s respiratory stimulant action . Although it is unlikely that doxapram will undergo a clinical renaissance based on this new understanding, it represents a significant advance in our knowledge of the control of breathing .
Eigenschaften
IUPAC Name |
1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGXILHMHYLZJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047837 | |
Record name | Doxapram hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Doxapram hydrochloride | |
CAS RN |
113-07-5 | |
Record name | Doxapram hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doxapram hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxapram hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Doxapram hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXAPRAM HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8713U6DM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.